9-(2H-1,3-benzodioxol-5-yl)-2-(2,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Description
The compound 9-(2H-1,3-benzodioxol-5-yl)-2-(2,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (ID: G417-0446) is a purine derivative with the molecular formula C₂₀H₁₅Cl₂N₅O₄ and a molecular weight of 456.27 g/mol . Its structure features a purine core substituted with a benzodioxole group at position 9, a 2,4-dichlorophenyl group at position 2, and a carboxamide moiety at position 4.
Properties
IUPAC Name |
9-(1,3-benzodioxol-5-yl)-2-(2,4-dichlorophenyl)-8-oxo-7H-purine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl2N5O4/c20-8-1-3-10(11(21)5-8)17-23-14(16(22)27)15-18(25-17)26(19(28)24-15)9-2-4-12-13(6-9)30-7-29-12/h1-6H,7H2,(H2,22,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVIDSZGDSNGSIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C4=NC(=NC(=C4NC3=O)C(=O)N)C5=C(C=C(C=C5)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl2N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2H-1,3-benzodioxol-5-yl)-2-(2,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzo[d][1,3]dioxole and 2,4-dichlorophenyl intermediates, followed by their coupling with a purine derivative under specific conditions such as:
Reagents: Common reagents may include chlorinating agents, oxidizing agents, and coupling catalysts.
Conditions: The reactions may require controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product yield.
Industrial Production Methods
Industrial production methods for such compounds often involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and consistency of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: It may be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of hydro derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxo derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. It may also serve as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology
Biologically, purine derivatives are often explored for their potential as enzyme inhibitors, receptor agonists or antagonists, and other bioactive agents. This compound may be investigated for its interactions with biological macromolecules.
Medicine
In medicine, compounds like this are studied for their potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities. Research may focus on its efficacy, safety, and mechanism of action in various disease models.
Industry
Industrially, such compounds can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Their unique properties may make them valuable in various applications.
Mechanism of Action
The mechanism of action of 9-(2H-1,3-benzodioxol-5-yl)-2-(2,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide likely involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and lead to the observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
9-(2H-1,3-Benzodioxol-5-yl)-2-(3-Methylphenyl)-8-Oxo-8,9-Dihydro-7H-Purine-6-Carboxamide
- Structure : Differs by the substitution of the 2,4-dichlorophenyl group with a 3-methylphenyl moiety.
- Molecular Formula : C₂₀H₁₅N₅O₄ .
- Key Differences :
- The electron-withdrawing Cl groups in the target compound may enhance electrophilic reactivity compared to the electron-donating methyl group in the analog.
- Dichlorophenyl substituents often improve metabolic stability and binding affinity in medicinal chemistry contexts, whereas methyl groups may increase lipophilicity .
6-Oxo-9-Deazapurine Copper Complexes
- Structure : Copper(II) complexes with 9-deazahypoxanthine (6-oxo-9-deazapurine) ligands .
- Key Differences: The target compound lacks metal coordination sites, whereas these complexes form stable structures with Cu²⁺ via N/O donor atoms. Synthesis involves aqueous or methanolic conditions with CuSO₄ or Cu(NO₃)₂, contrasting with the organic solvent-based routes typical for aryl-substituted purines .
Carbazole and Spiro Derivatives
1,4-Dimethyl-3-Nitro-6-Aryl-9H-Carbazoles
- Structure : Carbazole core with nitro, methyl, and aryl substituents (e.g., 2’-fluoro-5’-methoxyphenyl) .
- Key Differences :
- Carbazoles exhibit planar aromatic systems with strong fluorescence, whereas the target compound’s purine core allows for hydrogen bonding via NH and carbonyl groups.
- Synthesis employs Suzuki-Miyaura couplings, similar to purine derivatives, but yields (45–90%) and melting points (122–240°C) vary significantly based on substituents .
Spiro-Benzothiazole Compounds
- Structure: Spiro[4.5]decane cores fused with benzothiazole and dimethylaminophenyl groups .
- Functional groups like hydroxyl and pyrrolidine in these compounds enable diverse biological interactions, unlike the carboxamide and dichlorophenyl groups in the target .
Data Tables
Table 1. Structural and Physicochemical Comparison
Research Findings and Insights
- Synthetic Flexibility : Purine and carbazole derivatives both utilize cross-coupling reactions, but purines require milder conditions due to their heterocyclic stability .
- Spectroscopic Characterization :
- The target compound’s benzodioxole group would show characteristic IR peaks at ~1200–1300 cm⁻¹ (C-O-C stretching) and NMR signals for methylenedioxy protons (~5.9–6.0 ppm) .
- Dichlorophenyl groups exhibit distinct UV-Vis absorption due to π→π* transitions, as seen in analogous aryl-substituted compounds .
- Thermal Behavior: Copper-purine complexes (e.g., ) decompose above 200°C, whereas the target compound’s stability is likely higher due to its non-metallic structure .
Biological Activity
The compound 9-(2H-1,3-benzodioxol-5-yl)-2-(2,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a synthetic derivative belonging to the purine class of compounds. Its structure incorporates a benzodioxole moiety, which is known for conferring various biological activities. This article aims to explore the biological activity of this compound, emphasizing its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for the compound is with a molecular weight of approximately 396.24 g/mol. The presence of the benzodioxole and dichlorophenyl groups suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.
Antidiabetic Activity
Recent studies have highlighted the antidiabetic potential of benzodioxole derivatives. For example, related compounds have demonstrated significant inhibitory effects on α-amylase, an enzyme crucial for carbohydrate digestion. In vitro assays revealed that certain derivatives exhibited IC50 values as low as 0.68 µM against α-amylase, indicating potent inhibitory activity while maintaining safety profiles in normal cell lines (IC50 > 150 µM) .
Anticancer Activity
The anticancer properties of related benzodioxole compounds have also been investigated. Studies indicate that these compounds can induce cytotoxic effects on various cancer cell lines. For instance, one study reported that a benzodioxole derivative showed significant activity against multiple cancer types with IC50 values ranging from 26 to 65 µM . These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.
The biological activity of 9-(2H-1,3-benzodioxol-5-yl)-2-(2,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound's structural features allow it to interact with enzymes such as α-amylase and potentially others involved in metabolic pathways.
- Cell Cycle Modulation : Compounds with similar structures have been shown to affect cell cycle progression in cancer cells, leading to apoptosis.
- Antioxidant Activity : Some benzodioxole derivatives possess antioxidant properties that may contribute to their protective effects against cellular damage.
Research Findings and Case Studies
A comprehensive review of literature reveals several key studies focusing on the biological activities of benzodioxole derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
